N,N'-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylquinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate amines under controlled conditions.
Synthesis of the methylquinolinyl intermediate: This involves the reaction of 4-methylquinoline with thiol-containing reagents to introduce the sulfanyl group.
Coupling reaction: The final step involves coupling the methoxyphenyl and methylquinolinyl intermediates using suitable coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.
Interact with cellular components: Affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-[(4-methoxyphenyl)methanediyl]bis(2-phenylacetamide): Similar structure but with phenylacetamide groups instead of methylquinolinyl groups.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Contains methoxyphenyl groups but with a naphthalen-2-amine core.
Uniqueness
N,N’-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} is unique due to its combination of methoxyphenyl and methylquinolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H30N4O3S2 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]methyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C32H30N4O3S2/c1-20-16-30(33-26-10-6-4-8-24(20)26)40-18-28(37)35-32(22-12-14-23(39-3)15-13-22)36-29(38)19-41-31-17-21(2)25-9-5-7-11-27(25)34-31/h4-17,32H,18-19H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
DBRZEDFECDCBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C3=CC=C(C=C3)OC)NC(=O)CSC4=NC5=CC=CC=C5C(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.